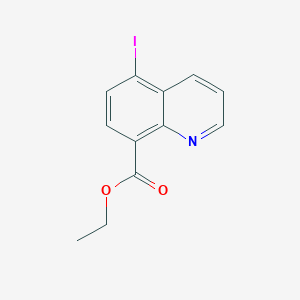
Ethyl 5-iodoquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-iodoquinoline-8-carboxylate is a chemical compound with the molecular formula C12H10INO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of an iodine atom at the 5th position and an ethyl ester group at the 8th position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodoquinoline-8-carboxylate can be achieved through various methods. One common approach involves the iodination of quinoline derivatives followed by esterification. For instance, starting with 5-aminoquinoline, iodination can be carried out using iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide. The resulting 5-iodoquinoline can then be esterified with ethyl chloroformate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and quinoline carboxylic acids.
科学的研究の応用
Ethyl 5-iodoquinoline-8-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-iodoquinoline-8-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The iodine atom and the quinoline ring structure allow it to bind to specific sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The ethyl ester group may also play a role in enhancing the compound’s lipophilicity, facilitating its cellular uptake.
類似化合物との比較
Ethyl 5-iodoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 5-bromoquinoline-8-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 5-chloroquinoline-8-carboxylate: Contains a chlorine atom, which may result in different pharmacokinetic properties.
Ethyl 5-fluoroquinoline-8-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological interactions.
特性
分子式 |
C12H10INO2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC名 |
ethyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |
InChIキー |
SNPRAVMXVGDFHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


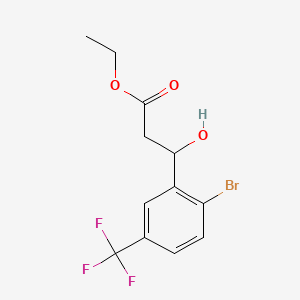
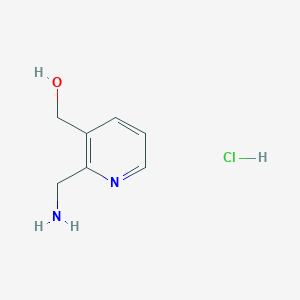
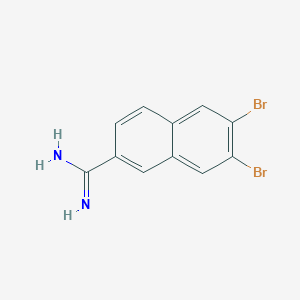
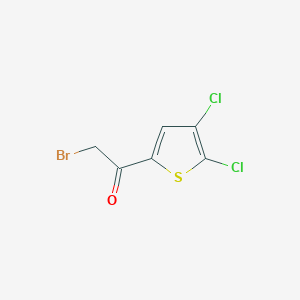

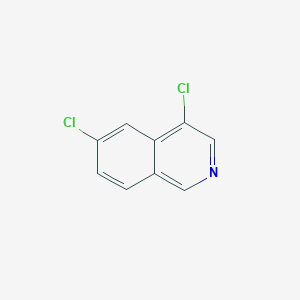
![4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13664086.png)
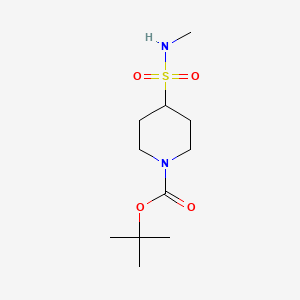
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)
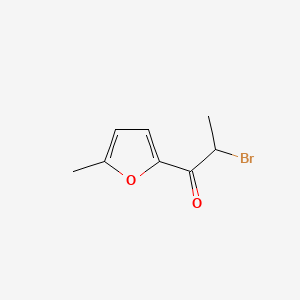
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
